molecular formula C17H18FN3OS B2867056 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide CAS No. 897463-65-9

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide

Cat. No.: B2867056
CAS No.: 897463-65-9
M. Wt: 331.41
InChI Key: AGENJAURVRSGOV-UHFFFAOYSA-N
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Description

2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide is a synthetic compound featuring a fluorinated phenyl-substituted imidazo[2,1-b]thiazole core linked to an N-isobutyl acetamide side chain.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3OS/c1-11(2)8-19-16(22)7-14-10-23-17-20-15(9-21(14)17)12-3-5-13(18)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGENJAURVRSGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide is a derivative of imidazo[2,1-b]thiazole, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H15FN4OS
  • Molecular Weight : 366.41 g/mol
  • CAS Number : 897464-62-9

Compounds with imidazo[2,1-b]thiazole scaffolds are known for their ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : These compounds may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Binding : Similar structures have shown the ability to bind to multiple receptors, which may influence signaling pathways related to cell growth and apoptosis.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

Antitumor Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant cytotoxic effects against various human cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines using MTS cytotoxicity assays. Results indicated effective inhibition of cell proliferation with IC50 values ranging from 5 to 15 μM across different cell types (A549, HCC827, and NCI-H358) .
Cell LineIC50 (μM)Assay Type
A5496.752D
HCC8275.132D
NCI-H3584.013D

Antimicrobial Activity

In addition to antitumor properties, compounds similar to this compound have also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Lung Cancer Cell Lines : In a study assessing the efficacy of imidazo[2,1-b]thiazole derivatives against lung cancer cell lines (A549 and HCC827), it was found that the compounds significantly inhibited cell growth, suggesting potential as novel anticancer agents .
  • DNA Binding Studies : Compounds with similar structures were evaluated for their ability to bind DNA. Results indicated that they predominantly bind within the minor groove of AT-rich DNA sequences, which may contribute to their antitumor efficacy by interfering with DNA replication .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[2,1-b]thiazole scaffold is highly versatile, with modifications to its phenyl ring and acetamide side chain significantly influencing physicochemical and biological properties. Key analogues include:

Table 1: Structural Variations and Physicochemical Properties of Selected Analogues
Compound Name Phenyl Substituent Acetamide Side Chain Yield (%) Melting Point (°C) Key Biological Activity References
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-chloropyridin-3-yl)acetamide (5f) 4-Cl N-(6-chloropyridin-3-yl) 72 215–217 Not reported
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methoxybenzyl)piperazinyl)acetamide (5l) 4-Cl N-(6-(4-methoxybenzyl)piperazinyl) 72 116–118 IC50 = 1.4 μM (MDA-MB-231)
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)-N-(6-morpholinopyridin-3-yl)acetamide (5a) H N-(6-morpholinopyridin-3-yl) Not reported Not reported VEGFR2 inhibition: 3.76% at 20 μM
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid (2b) 4-Cl -COOH 80 236–238 Aldose reductase inhibition
N2-Arylidene-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazides (3a-j) 4-Cl Hydrazide derivatives 70–86 216–230 Antibacterial, antitubercular

Key Observations :

  • Phenyl Substituents : Fluorine (target compound) vs. chlorine (5f, 5l) or hydrogen (5a) alters electronic properties and steric bulk. Fluorine’s electronegativity may enhance binding affinity to hydrophobic enzyme pockets compared to chlorine .
Cytotoxicity and Enzyme Inhibition:
  • Compound 5l (4-Cl, piperazinyl side chain) demonstrated potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), outperforming sorafenib (IC50 = 5.2 μM) . This suggests that chloro-substituted phenyl groups combined with bulky side chains enhance antitumor activity.
  • Compound 5a (unsubstituted phenyl, morpholino side chain) showed weak VEGFR2 inhibition (3.76% at 20 μM), indicating that electron-withdrawing substituents (e.g., Cl, F) may improve target engagement .
Antibacterial and Antitubercular Activity:
  • Hydrazide derivatives (e.g., 3a-j) with 4-chlorophenyl groups exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the role of the hydrazide moiety in microbial targeting .

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